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molecular formula C11H14FNO3 B8294394 2-Fluoro-5-(2-methylpropoxy)-4-nitrotoluene

2-Fluoro-5-(2-methylpropoxy)-4-nitrotoluene

Cat. No. B8294394
M. Wt: 227.23 g/mol
InChI Key: MRYLVTFPULLHBE-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

2-Fluoro-5-(2-methylpropoxy)-4-nitrotoluene (0.73 g, 65%) was prepared from 2-methylpropanol (0.46 ml, 5.0 mmol) and 2,5-difluoro-4-nitrotoluene (0.86 g, 5.0 mmol) following the general procedure G. This was reduced to 5-fluoro-4-methyl-2-(2-methylpropoxy)-aniline (0.45 g, 70%) following general procedure C. 1-(5-Fluoro-2-isobutoxy-4-methyl-phenyl)-3-thiazol-2-yl-urea (205 mg, 64%) was prepared from 5-fluoro-4-methyl-2-(2-methylpropoxy)-aniline (197 mg, 1.0 mmol) and 2-aminothiazole (100 mg, 1.0 mmol) following the general procedure D.
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
197 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0.45 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:5])[CH2:3][OH:4].[F:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[C:10](F)=[CH:9][C:8]=1[CH3:17].[F:18][C:19]1[C:20]([CH3:31])=[CH:21][C:22]([O:26][CH2:27][CH:28]([CH3:30])[CH3:29])=[C:23]([CH:25]=1)[NH2:24].[NH2:32][C:33]1[S:34][CH:35]=[CH:36][N:37]=1>>[F:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[C:10]([O:4][CH2:3][CH:2]([CH3:5])[CH3:1])=[CH:9][C:8]=1[CH3:17].[F:18][C:19]1[C:20]([CH3:31])=[CH:21][C:22]([O:26][CH2:27][CH:28]([CH3:29])[CH3:30])=[C:23]([NH:24][C:3]([NH:32][C:33]2[S:34][CH:35]=[CH:36][N:37]=2)=[O:4])[CH:25]=1

Inputs

Step One
Name
Quantity
0.46 mL
Type
reactant
Smiles
CC(CO)C
Name
Quantity
0.86 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)[N+](=O)[O-])F)C
Step Two
Name
Quantity
197 mg
Type
reactant
Smiles
FC=1C(=CC(=C(N)C1)OCC(C)C)C
Name
Quantity
100 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.45 g
Type
reactant
Smiles
FC=1C(=CC(=C(N)C1)OCC(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)[N+](=O)[O-])OCC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: PERCENTYIELD 65%
Name
Type
product
Smiles
FC=1C(=CC(=C(C1)NC(=O)NC=1SC=CN1)OCC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 205 mg
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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